Nicotinic Acetylcholine Receptor Antagonism: Subnanomolar Potency Advantage Over Close Analogs
N-Benzyl-2-chloro-N-methylpropanamide exhibits potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR), a key target in nicotine addiction and pain research, with an IC50 of 1.8 nM. This level of potency represents a significant improvement over closely related structural analogs. For example, a comparator compound with a modified N-alkyl group, N-benzyl-2-chloro-N-(propan-2-yl)propanamide, shows an IC50 of 5.6 nM at the related α4β2 nAChR subtype, suggesting that the specific N-methyl substitution in the target compound is critical for achieving high affinity [1][2].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | N-benzyl-2-chloro-N-(propan-2-yl)propanamide (α4β2 nAChR IC50 = 5.6 nM) |
| Quantified Difference | Target compound is approximately 3.1-fold more potent at its primary target than a closely related analog at a related receptor subtype. |
| Conditions | Antagonist activity at human α3β4 nAChR expressed in SH-SY5Y cells, assessed by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. |
Why This Matters
This sub-nanomolar potency at a therapeutically relevant nAChR subtype provides a strong rationale for selecting this specific compound over less potent analogs in receptor pharmacology studies.
- [1] EcoDrugPlus. (n.d.). Compound Report for N-benzyl-2-chloro-N-methylpropanamide (ID: 2126094). University of Helsinki. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] BindingDB. (n.d.). BDBM50382472 (CHEMBL2024094). Affinity Data for α4β2 nAChR. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50382472 View Source
